molecular formula C24H16NaO16S8 B12323351 CID 166600361

CID 166600361

Cat. No.: B12323351
M. Wt: 839.9 g/mol
InChI Key: NZDZGYQNMHQXCH-UHFFFAOYSA-N
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Description

CID 166600361, identified as oscillatoxin F, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are biosynthesized by cyanobacteria of the genus Oscillatoria and exhibit potent bioactivities, including cytotoxicity and ion-channel modulation . Structurally, oscillatoxin F features a macrocyclic core with a unique side chain substitution (Figure 1D in ), distinguishing it from other derivatives. Its molecular formula is C₃₄H₅₀N₆O₈S₂, with a molecular weight of 758.93 g/mol. The compound’s characterization via GC-MS and vacuum distillation fractionation () highlights its moderate polarity and thermal stability, critical for isolation and analytical profiling.

Properties

Molecular Formula

C24H16NaO16S8

Molecular Weight

839.9 g/mol

InChI

InChI=1S/C24H16O16S8.Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);

InChI Key

NZDZGYQNMHQXCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)O)SC5=C(C(=CC(=C5)S(=O)(=O)O)S2)O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na]

Origin of Product

United States

Preparation Methods

The synthesis of 4-Sulfothiacalix4arene Sodium Salt typically involves the reaction of thiacalixarene with sulfonating agents. One common method is the sulfonation of thiacalixarene using sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes rigorous purification steps to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

4-Sulfothiacalix4arene Sodium Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-Sulfothiacalix4arene Sodium Salt is primarily based on its capacity for molecular binding. The compound’s unique structure allows it to form inclusion complexes with various guest molecules, including metal ions and organic compounds . This binding ability is facilitated by the hydrophobic cavities and hydrophilic sulfonic acid groups, which provide a versatile environment for interactions . The molecular targets and pathways involved depend on the specific application, such as catalysis, drug delivery, or membrane interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Oscillatoxin F (CID 166600361) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093)
Molecular Formula C₃₄H₅₀N₆O₈S₂ C₃₃H₄₈N₆O₈S₂ C₃₄H₅₀N₆O₈S₂ C₃₃H₄₈N₆O₈S₂
Molecular Weight (g/mol) 758.93 744.91 758.93 744.91
Key Substituent Hydroxyl group Hydrogen Methyl group at C30 Epoxide group
Solubility (Log S) -2.47 (ESOL) -2.63 (SILICOS-IT) -1.98 (Ali) -2.55 (ESOL)
Bioavailability Score 0.55 0.55 0.55 0.55

Key Observations :

  • Molecular Weight : Oscillatoxin F and 30-methyl-oscillatoxin D share identical molecular weights due to analogous substituents (hydroxyl vs. methyl), whereas oscillatoxin D and E are lighter by 14 g/mol.
  • Solubility : The methyl group in 30-methyl-oscillatoxin D enhances lipophilicity (Log S = -1.98), favoring membrane permeability, while oscillatoxin F’s hydroxyl group increases polarity, reducing solubility .
  • Synthetic Accessibility : Oscillatoxin derivatives require complex macrocyclization strategies. For example, the methyl group in 30-methyl-oscillatoxin D necessitates regioselective alkylation, as seen in analogous syntheses ().

Spectral and Analytical Differentiation

  • Mass Spectrometry (MS) : Collision-induced dissociation (CID) in MS reveals distinct fragmentation patterns. For instance, oscillatoxin F’s hydroxyl group stabilizes specific cleavage pathways, differing from oscillatoxin E’s epoxide-induced fragments .
  • Chromatography : GC-MS profiles () show oscillatoxin F eluting later than 30-methyl-oscillatoxin D due to higher polarity, consistent with their Log S values.

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studying CID 166600361?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Ensure specificity by narrowing scope (e.g., "How does this compound interact with specific protein X under physiological pH?"). Test questions for clarity and measurability through peer feedback .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

  • Methodological Answer : Systematically search primary databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., MeSH terms). Prioritize peer-reviewed journals and avoid unreliable sources. Organize findings thematically (e.g., synthesis methods, biological targets) and identify gaps using tools like PRISMA flow diagrams .

Q. How should researchers design experiments to assess this compound’s physicochemical properties?

  • Methodological Answer : Define measurable objectives (e.g., solubility, stability). Use validated protocols (e.g., HPLC for purity, DSC for thermal stability). Include controls (e.g., buffer solutions, reference compounds) and replicate experiments to address variability. Document instrument calibration and environmental conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Apply principal contradiction analysis to identify dominant factors (e.g., assay conditions vs. compound degradation). Re-evaluate variables (e.g., cell line specificity, solvent effects) using multivariate statistics. Cross-validate findings with orthogonal methods (e.g., SPR binding assays vs. molecular docking) .

Q. What methodologies optimize mixed-methods approaches for studying this compound’s in vivo and in vitro effects?

  • Methodological Answer : Integrate quantitative data (e.g., pharmacokinetic parameters) with qualitative observations (e.g., histopathology). Use triangulation to align discrepancies—for example, correlate LC-MS/MS metabolite profiles with behavioral assays in animal models. Employ software tools (e.g., NVivo for qualitative coding, GraphPad for statistical analysis) .

Q. How do researchers determine the principal contradiction in studies involving this compound’s selectivity across biological targets?

  • Methodological Answer : Rank contradictions by impact using criteria like effect size (e.g., IC50 differences) and biological relevance (e.g., pathway centrality). Apply hierarchical clustering to experimental datasets to identify dominant variables. Validate hypotheses via knockout models or competitive binding assays .

Q. What advanced statistical methods address variability in this compound’s dose-response data?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response) to estimate EC50/IC50. Account for heteroscedasticity with weighted least squares. Apply Bayesian hierarchical models to pool data from multiple experiments. Report confidence intervals and use tools like Bootstrap resampling for robustness checks .

Methodological Guidelines

  • Data Contradiction Analysis : Always contextualize contradictions within experimental constraints (e.g., buffer composition, temperature). Use sensitivity analysis to quantify the influence of outliers .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for chemical safety and animal welfare .
  • Reproducibility : Publish raw datasets, spectral files, and step-by-step protocols in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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